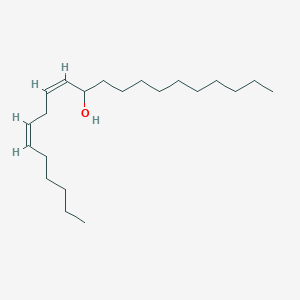

(z,z)-6,9-Heneicosadien-11-ol

Description

Propriétés

Formule moléculaire |

C21H40O |

|---|---|

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

(6Z,9Z)-henicosa-6,9-dien-11-ol |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22H,3-10,12,14-16,18,20H2,1-2H3/b13-11-,19-17- |

Clé InChI |

DMDZJDJIGNDJQK-OHNCOSGTSA-N |

SMILES isomérique |

CCCCCCCCCCC(/C=C\C/C=C\CCCCC)O |

SMILES canonique |

CCCCCCCCCCC(C=CCC=CCCCCC)O |

Synonymes |

(Z,Z)-6,9-heneicosadien-11-ol Z6Z9-11R-ol-C21 |

Origine du produit |

United States |

Méthodes De Préparation

Nickel-Catalyzed Semi-Hydrogenation

In one protocol, diyne intermediates such as 11,11-dimethoxy-6,9-heneicosadiyne are subjected to hydrogenation using a nickel boride (Ni₂B) catalyst. This method, conducted at 0°C under hydrogen gas (1 atm), achieves semi-reduction with high Z-selectivity. The reaction employs ethanol as a solvent and ethylenediamine as a stabilizing ligand to prevent over-reduction. Yields for this step range from 70–85%, depending on the purity of the diyne precursor.

Lindlar Catalyst for Stereochemical Control

Alternative methods utilize Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) for partial hydrogenation. While this approach avoids the need for low temperatures, it introduces challenges related to catalyst deactivation and longer reaction times (12–24 hours). Comparative studies indicate that Lindlar-based reductions achieve slightly lower Z-selectivity (92–95%) compared to Ni₂B (98–99%).

Alkyne Coupling and Chain Elongation

The construction of the 21-carbon backbone of this compound relies on iterative alkyne coupling reactions.

Propargylic Bromide Coupling

A critical step involves the coupling of 1-bromo-2-octyne with a protected alkyne precursor. Using cesium carbonate (Cs₂CO₃) as a base, copper iodide (CuI) as a catalyst, and sodium iodide (NaI) as an additive, this reaction proceeds at room temperature in anhydrous dimethylformamide (DMF). The optimized conditions yield 11,11-dimethoxy-6,9-heneicosadiyne in 65–70% yield after purification.

Mechanistic Insights

The Cs₂CO₃-mediated coupling follows a Sonogashira-like mechanism, where the base deprotonates the terminal alkyne, enabling nucleophilic attack on the propargylic bromide. Sodium iodide facilitates halide exchange, enhancing the electrophilicity of the coupling partner.

Stereochemical Control in Double-Bond Formation

Achieving the Z,Z-configuration in 6,9-heneicosadien-11-ol demands rigorous control during both alkyne reduction and precursor synthesis.

Ketal Protection Strategies

To prevent undesired isomerization or oxidation, the 11-hydroxy group is often protected as a ketal early in the synthesis. For example, 2-decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolane serves as a stable propheromone, which is hydrolyzed in situ to release the active alcohol. This method avoids decomposition issues associated with free dienols, which are prone to radical-mediated degradation.

Radical Inhibitors

Incorporating antioxidants such as butylated hydroxytoluene (BHT) during purification steps mitigates decomposition. Studies show that unprotected this compound degrades by 50% within 72 hours at room temperature, whereas ketal-protected derivatives remain stable for weeks.

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography on silica gel, using gradients of ethyl acetate in hexanes (10–30%), remains the standard for isolating intermediates. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers of the 11-hydroxy group, confirming a 3.5:1 (R:S) ratio observed in natural pheromone blends.

Spectroscopic Characterization

-

¹H NMR : Diagnostic signals include δ 5.35–5.25 (m, 4H, CH₂=CH), δ 3.85–3.70 (m, 2H, CH₂O), and δ 1.25 (br s, 24H, CH₂).

-

HRMS : [M+H]⁺ calculated for C₂₁H₃₈O: 306.2918; found: 306.2921.

Challenges and Limitations

Low Overall Yields

Multi-step syntheses of this compound suffer from cumulative yield losses. For example, a seven-step route from undecanal achieves a 3–4% overall yield due to inefficiencies in oxidation and protection steps.

Scalability Issues

Large-scale hydrogenation reactions face challenges in catalyst recovery and solvent volume. Transitioning from batch to flow chemistry could address these limitations but remains unexplored.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Z,Z-Selectivity (%) |

|---|---|---|---|

| Ni₂B Hydrogenation | Diyne semi-reduction | 75 | 98 |

| Lindlar Hydrogenation | Partial hydrogenation | 68 | 93 |

| Ketal Hydrolysis | Acidic deprotection | 82 | 100 |

Q & A

Q. What experimental approaches are used to isolate (Z,Z)-6,9-Heneicosadien-11-ol from tussock moth pheromone glands?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) of pheromone glands, followed by purification via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Enantiomeric separation may require chiral stationary phases. Validation is performed using GC-electroantennographic detection (GC-EAD) to confirm bioactivity .

Q. Which spectroscopic and chromatographic techniques confirm the structure of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Matches retention indices and mass spectra with synthetic standards across multiple columns (e.g., DB-5, DB-23, DB-210) .

- Nuclear Magnetic Resonance (NMR) : Assigns double-bond geometry (Z,Z) and hydroxyl position via - and -NMR.

- Retention Index Comparisons : Cross-referenced with NIST Chemistry WebBook data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While no specific safety data sheet (SDS) exists for this compound, general protocols for analogous alcohols (e.g., heneicosanoic acid derivatives) recommend:

Advanced Research Questions

Q. How do enantiomers of this compound affect its bioactivity as a sex pheromone?

- Methodological Answer : Enantiomers are synthesized via asymmetric catalysis or resolved using chiral GC. Bioactivity is tested using GC-EAD and field trapping assays. For Orgyia detrita, the (11S)-enantiomer is bioactive, while (11R) is inactive, highlighting stereochemical specificity in receptor binding .

Q. How can researchers resolve discrepancies in pheromone component identification across tussock moth populations?

- Methodological Answer :

- Comparative GC-EAD : Profile antennal responses to synthetic blends across populations.

- Field Validation : Test population-specific ratios in trapping experiments (e.g., Orgyia vetusta vs. O. detrita).

- Statistical Analysis : Use multivariate methods to correlate geographic variation with chemical profiles .

Q. What are the challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Synthesis : Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution).

- Purification : Requires chiral-phase HPLC or GC for enantiomeric excess (ee) validation (>98% ee).

- Stability : Hydroxyl group sensitivity necessitates inert handling to prevent degradation .

Q. How should contradictory data between laboratory bioassays and field studies be reconciled?

- Methodological Answer :

Q. What statistical models are optimal for dose-response analysis in this compound bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.